

Spectroscopic data of 3-Methoxycyclohexanone

(¹H NMR, ¹³C NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxycyclohexanone

Cat. No.: B095188

[Get Quote](#)

Spectroscopic Profile of 3-Methoxycyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **3-Methoxycyclohexanone** ($C_7H_{12}O_2$), a valuable building block in organic synthesis. The following sections detail its characterization by ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to aid in the replication of these analyses.

Spectroscopic Data Summary

The quantitative spectroscopic data for **3-Methoxycyclohexanone** are summarized in the tables below. This allows for a quick reference and comparison of its key spectral features.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Note: Experimental spectrum not readily available. Data is predicted based on typical chemical shift values for the functional groups present.

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~3.6 - 3.8	Multiplet	1H	CH-OCH ₃
~3.35	Singlet	3H	O-CH ₃
~2.2 - 2.6	Multiplet	2H	CH ₂ adjacent to C=O
~1.5 - 2.1	Multiplet	6H	Ring CH ₂

Typical chemical shifts for protons alpha to a ketone are in the range of 2.1–2.6 ppm.[1]

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Note: Experimental spectrum not readily available. Data is predicted based on typical chemical shift values.

Chemical Shift (δ) ppm	Carbon Type	Assignment
~209 - 212	C	C=O (Ketone)
~75 - 80	CH	C-OCH ₃
~56 - 58	CH ₃	O-CH ₃
~40 - 45	CH ₂	CH ₂ adjacent to C=O
~20 - 35	CH ₂	Other Ring CH ₂

The carbonyl carbon of a ketone typically appears in the range of 190–220 ppm in ¹³C NMR spectroscopy.[1]

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~2940 - 2830	Strong	C-H Stretch (Aliphatic)
~1715 - 1725	Strong	C=O Stretch (Ketone)
~1100 - 1120	Strong	C-O Stretch (Ether)

The characteristic carbonyl (C=O) stretch for a cyclohexanone derivative is typically observed around 1720 cm⁻¹.[\[2\]](#)

Table 4: Mass Spectrometry (MS) Data

Data obtained from Electron Ionization (EI) Mass Spectrometry.

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
128	Moderate	[M] ⁺ (Molecular Ion)
97	Moderate	[M - OCH ₃] ⁺
84	Strong	McLafferty rearrangement fragment
71	High	[M - C ₃ H ₅ O] ⁺
55	High	Various fragmentation pathways

Alpha-cleavage is a common fragmentation pattern for ketones in mass spectrometry.[\[2\]](#) The molecular weight of **3-Methoxycyclohexanone** is 128.17 g/mol .[\[3\]](#)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are designed for a liquid sample such as **3-Methoxycyclohexanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

Methodology:

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **3-Methoxycyclohexanone** in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).^[4]
 - Transfer the solution to a clean NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure correct positioning.
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.^[4]
 - Shim the magnetic field to achieve homogeneity.
- Data Acquisition (¹H NMR):
 - Acquire the spectrum using a standard pulse sequence.
 - Typically, 8 to 16 scans are sufficient for a sample of this concentration.
- Data Acquisition (¹³C NMR):
 - Acquire the spectrum using a standard proton-decoupled pulse sequence.
 - A higher number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.

- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.[4]
 - Calibrate the chemical shift scale using the TMS signal at 0 ppm.[4]
 - Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

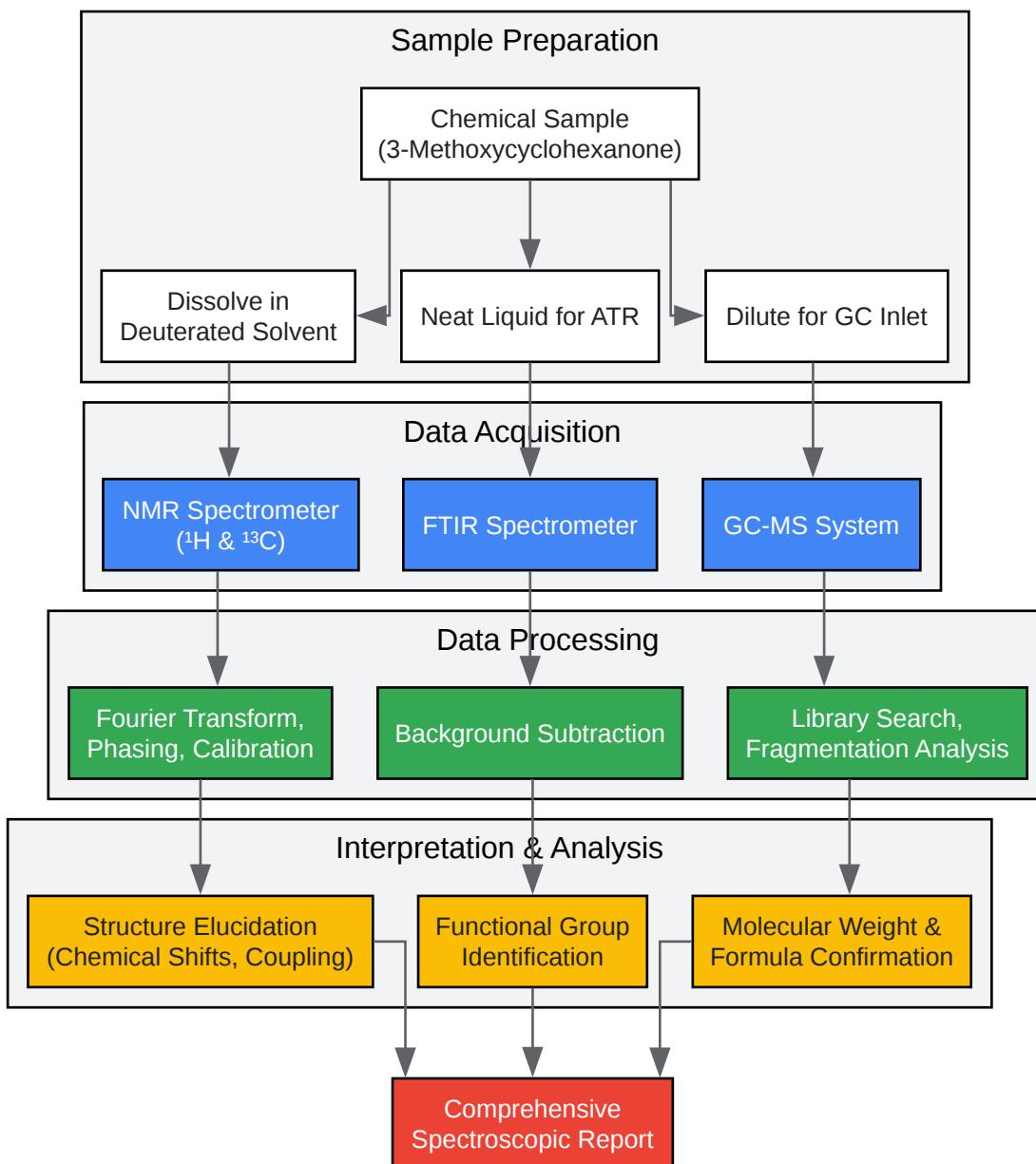
Methodology (Attenuated Total Reflectance - ATR):

- Instrument Setup:
 - Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric interference.[4]
 - Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Preparation:
 - Place a single drop of neat (undiluted) **3-Methoxycyclohexanone** directly onto the center of the ATR crystal.[5]
- Data Acquisition:
 - Acquire the IR spectrum over a range of 4000-400 cm^{-1} .
 - Co-add 16-32 scans to improve the signal-to-noise ratio.[4]
- Data Processing and Analysis:

- The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
- Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.


Methodology (Electron Ionization - EI):

- Sample Introduction:
 - Introduce a small amount of the liquid sample into the mass spectrometer, often via a Gas Chromatography (GC) system which vaporizes the sample.[6]
- Ionization:
 - In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[7]
 - This causes the molecules to ionize and fragment.[7][8]
- Mass Analysis:
 - The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole).
 - The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[9]
- Detection:
 - An electron multiplier or similar detector records the abundance of ions at each m/z value.
- Data Analysis:
 - The resulting mass spectrum is plotted as relative intensity versus m/z.

- Identify the molecular ion peak ($[M]^+$) and analyze the major fragment ions to elucidate the structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ketones | OpenOChem Learn [learn.openochem.org]
- 2. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 3. 3-Methoxycyclohexan-1-one | C7H12O2 | CID 534824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 6. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. Electron ionization - Wikipedia [en.wikipedia.org]
- 9. rroij.com [rroij.com]
- To cite this document: BenchChem. [Spectroscopic data of 3-Methoxycyclohexanone (¹H NMR, ¹³C NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b095188#spectroscopic-data-of-3-methoxycyclohexanone-h-nmr-c-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com